molecular formula C13H14IN B2608578 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 2194965-75-6

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B2608578
CAS No.: 2194965-75-6
M. Wt: 311.166
InChI Key: CUFWXSLDWBSLJU-UHFFFAOYSA-N
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Description

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a specialized chemical scaffold of significant interest in medicinal chemistry and antibacterial drug discovery. The indole nucleus is a fundamental component of many natural and synthetic molecules with profound biological activity . Specifically, the 5,6,7,8,9,10-hexahydrocyclohepta[b]indole structure serves as a key pharmacophore in the development of novel MreB inhibitors . MreB is a cytoskeleton protein essential for cell division, shape determination, and polarity in rod-shaped bacteria, making it a highly attractive and conserved target for new antibiotics against Gram-negative pathogens . Research indicates that analogs based on this core structure demonstrate enhanced antibiotic activity and are potent inhibitors of E. coli MreB ATPase activity . The introduction of an iodine atom at the 2-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more potent therapeutic agents . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWXSLDWBSLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the iodination of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxidized indole derivatives, and reduced indole compounds, each with distinct chemical and physical properties .

Scientific Research Applications

Organic Synthesis

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. The presence of the iodine atom facilitates these transformations due to its ability to undergo electrophilic substitution reactions.

Biological Activities

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that derivatives of indole compounds exhibit significant antimicrobial effects against various pathogens. The introduction of iodine may enhance these properties by increasing the compound's lipophilicity and reactivity .
  • Anticancer Activity : There is ongoing investigation into the anticancer potential of indole derivatives. Compounds similar to 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Pharmaceutical Development

The compound is explored for its therapeutic applications in drug development. Its structural characteristics make it a candidate for designing novel drugs targeting various diseases. The halogenation pattern (iodine substitution) can be crucial in modulating the pharmacokinetic properties of potential drug candidates .

Material Science

In materials science, 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is utilized as a precursor for synthesizing advanced materials. Its unique chemical properties allow it to be incorporated into polymers or used in the development of functional materials with specific properties tailored for industrial applications.

Chemical Manufacturing

The compound can serve as an intermediate in the synthesis of various industrial chemicals. Its reactivity allows it to participate in multiple chemical reactions that are essential in producing fine chemicals and agrochemicals.

Case Studies

  • Antimicrobial Evaluation : A study conducted on indole derivatives indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This supports the hypothesis that iodine substitution increases biological efficacy .
  • Drug Development : Research into isoindole derivatives has shown promising results in terms of anticancer activity. The structure-activity relationship analysis revealed that halogenation plays a significant role in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

The table below compares key properties of 2-iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole with its halogenated, alkylated, and functionalized analogues:

Compound Substituent Molecular Formula Molecular Weight Spectral Data (Notable Peaks) Physical State Yield Reference
2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole* Iodine (C2) C₁₃H₁₄IN 323.17 (calc.) N/A (inferred IR: C-I stretch ~500 cm⁻¹) Solid (inferred) N/A
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole Bromine (C2) C₁₃H₁₄BrN 264.16 NMR: δ 7.45–7.06 (Ar-H), 2.94–0.90 (cycloheptane-H) White to brown solid N/A
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide Chlorine (C2), carboxamide (C6) C₁₄H₁₅ClN₂O 262.74 NMR: δ 7.2–6.8 (Ar-H), 4.5–1.6 (cycloheptane-H) Powder N/A
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (4r) Methyl (C5) C₁₄H₁₇N 199.29 NMR: δ 7.2–6.9 (Ar-H), 2.5–1.2 (cycloheptane-H) Amorphous brown solid 80%
2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole tert-Butyl (C2) C₁₇H₂₂N 240.37 MS: m/z 240 [M+H]⁺ N/A N/A
2-Nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole Nitro (C2) C₁₃H₁₄N₂O₂ 230.27 IR: 1520 cm⁻¹ (NO₂ asymmetric stretch) Powder N/A
Key Observations:
  • Halogenated Derivatives: Bromo and chloro analogues exhibit similar molecular weights (264.16 vs. 262.74) but differ in physical states (solid vs. powder).
  • Alkylated Derivatives : Methyl and tert-butyl substitutions at C5 or C2 improve lipophilicity, as seen in 5-methyl-4r (80% yield via Fischer indolisation) . tert-Butyl groups may sterically hinder reactivity at the indole core .
  • Functionalized Derivatives : Carboxamide (C14H15ClN2O) and nitro groups introduce hydrogen-bonding sites, impacting solubility and biological interactions .

Spectral Data Trends

  • NMR : Aromatic protons in halogenated derivatives resonate at δ 7.45–6.8, while cycloheptane protons appear between δ 2.94–0.90 .
  • IR : Halogen substituents (I, Br, Cl) show distinct stretches (C-I ~500 cm⁻¹, C-Br ~600 cm⁻¹, C-Cl ~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 264.16 for bromo, 262.74 for chloro) .

Biological Activity

2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a halogenated derivative of indole, a significant heterocyclic compound prevalent in many natural products and pharmaceuticals. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and drug development.

The compound's unique structure features an iodine atom that enhances its reactivity compared to non-halogenated indoles. This structural modification plays a crucial role in its biological interactions.

PropertyValue
IUPAC Name2-iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Molecular FormulaC13H14N
Molecular Weight215.26 g/mol
CAS Number2194965-75-6
Log P2.66

The specific mechanisms by which 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole exerts its biological effects are not fully elucidated. However, indole derivatives generally interact with various biological targets through multiple mechanisms:

  • Target Interaction : Indoles often affect cellular signaling pathways and enzyme activities.
  • Biochemical Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that halogenated indoles exhibit a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell growth in vitro.
  • Neuroprotective Effects : Indole derivatives are being explored for their neuroprotective properties.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several indole derivatives including 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .
  • Anticancer Activity : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 15 µM. This suggests that the iodine substitution may enhance the compound's interaction with cellular targets involved in cancer progression .
  • Neuroprotective Studies : Research into neuroprotective effects has shown that similar compounds can reduce oxidative stress markers in neuronal cell cultures. Further studies are needed to confirm these effects specifically for 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole .

Comparative Analysis with Similar Compounds

The biological activity of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be contrasted with related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
5,6,7,8,9,10-Hexahydrocyclohepta[b]indoleLowNoneLacks iodine; less reactive
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indoleModerateModerateBromine substitution affects reactivity
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indoleLowLowChlorine less effective than iodine

Q & A

Q. What are the primary synthetic routes for 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?

  • Methodological Answer : The compound is synthesized via:
  • Double Michael Addition : Using N-bromosuccinimide (NBS) and iodine as catalysts. Indole undergoes Michael addition followed by cyclization, yielding the hexahydrocyclohepta[b]indole core. Iodination occurs via electrophilic substitution .
  • Fischer Indole Synthesis : Cyclization of phenylhydrazines with cycloheptanone derivatives under acidic conditions. Subsequent iodination introduces the iodine substituent .
  • Pummerer Reaction : Interrupted Pummerer reactions with indole derivatives can functionalize the core structure, though iodination specifics require further optimization .

Q. How is the purity and structure of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole validated?

  • Methodological Answer :
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress (e.g., Rf = 0.40 in 20% EtOAc/Hexane) .
  • Spectroscopy : 1H/13C/19F NMR confirm substituent positions and ring saturation. For example, δH 7.66 (s, 1H) and δC 138.8 ppm indicate aromatic protons and carbons .
  • Mass Spectrometry : FAB-HRMS provides exact mass confirmation (e.g., m/z 373.25203 for related analogs) .

Q. What solvents and catalysts are optimal for synthesizing hexahydrocyclohepta[b]indole derivatives?

  • Methodological Answer :
  • Solvents : PEG-400/DMF mixtures enhance solubility for cyclization , while CD3OD is used in photochemical oxidation reactions .
  • Catalysts : NBS and iodine synergize in Michael addition/cyclization ; solid acids (e.g., SiO2-supported reagents) improve Fischer indole yields .

Advanced Research Questions

Q. How do reaction conditions influence iodination regioselectivity in hexahydrocyclohepta[b]indole derivatives?

  • Methodological Answer : Iodine acts as both catalyst and electrophile. Polar solvents (e.g., DMF) stabilize transition states, directing iodination to electron-rich positions. Competitive bromination (from NBS) can occur, requiring stoichiometric control . X-ray crystallography (e.g., torsion angles like C15–C14–C9–C10 = 77.10°) confirms regioselectivity .

Q. What challenges arise in photocatalytic oxidation of 2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?

  • Methodological Answer :
  • Low Yields : Without photocatalysts, conversions are poor (e.g., 14% yield in O2-driven reactions) .
  • Side Reactions : Competing dehydrogenation or over-oxidation occurs. Optimization involves:
  • Light Intensity : 10 W 460 nm LED balances activation without degradation .
  • pH Control : NaOD in CD3OD suppresses protonation of reactive intermediates .

Q. How can DFT and AIM analysis elucidate noncovalent interactions in indole-containing compounds?

  • Methodological Answer :
  • DFT Calculations : Model stacking interactions (e.g., guanine-indole complexes). Key bond critical points (BCPs) include O=C···C (2.235 Å) and HN···C interactions, explaining stability differences between conformers .
  • AIM Analysis : Electron density topology (∇²ρ) at BCPs quantifies interaction strength, guiding drug design for indole-based inhibitors .

Q. What structural features of hexahydrocyclohepta[b]indole derivatives are critical for biological activity?

  • Methodological Answer :
  • Conformation : The cycloheptane ring adopts a twisted boat-chair conformation, verified by X-ray data. Planar pyridine/pyrrole components enhance π-π stacking with biological targets .
  • Substituent Effects : Iodo groups increase electrophilicity, while fluorinated analogs (e.g., 2-fluoro derivatives) improve blood-brain barrier penetration in neuroactive compounds .

Physical and Chemical Properties

  • Melting Point : 140–142°C .
  • Density : 1.113 g/cm³ .
  • Photostability : Degrades under UV light; storage at -20°C in amber vials is recommended .

Data Contradictions and Resolutions

  • Synthetic Yields : NBS/Iodine methods yield 42% vs. 88% for solid-acid Fischer routes . Resolution: NBS is cost-effective but less efficient; solid acids reduce side reactions.
  • Regioselectivity : Iodination vs. bromination competition . Resolution: Use iodine in excess (2 eq.) to suppress bromine incorporation.

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